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An objective comparison of the anti-inflammatory properties of Ampelopsin and Myricetin,
supported by experimental data, for researchers, scientists, and drug development
professionals.

Ampelopsin, also known as dihydromyricetin (DHM), and myricetin are naturally occurring
flavonoids that have garnered significant attention for their potent anti-inflammatory activities.
[1][2][3] Both compounds, sharing a similar chemical backbone, exhibit remarkable potential in
mitigating inflammatory responses through various mechanisms. This guide provides a
comparative study of their effects on key inflammatory mediators and signaling pathways,
supported by experimental data to aid in research and drug development.

Inhibition of Pro-inflammatory Mediators

Both Ampelopsin and myricetin have been demonstrated to effectively suppress the
production of several key mediators of inflammation. In various in vitro and in vivo models,
these flavonoids have shown the ability to reduce the expression and release of nitric oxide
(NO), inducible nitric oxide synthase (iINOS), cyclooxygenase-2 (COX-2), and pro-inflammatory
cytokines such as tumor necrosis factor-alpha (TNF-a), interleukin-6 (IL-6), and interleukin-1(3

(IL-1B).[4][5][€]

Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that
myricetin dose-dependently inhibits the production of NO and the expression of INOS and
COX-2.[7] Similarly, ampelopsin has been found to significantly inhibit the release of NO and
pro-inflammatory cytokines like IL-1[3, IL-6, and TNF-a in a dose-dependent manner in
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RAW264.7 macrophages.[5][8] In microglial cells, ampelopsin pre-treatment decreased the
production of NO and prostaglandin E2 (PGE2) and suppressed the expression of INOS and
COX-2 at both mRNA and protein levels.[4]

The following table summarizes the inhibitory effects of Ampelopsin and Myricetin on key pro-

inflammatory mediators.
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Inflammatory
Mediator

Ampelopsin

Myricetin

CelllAnimal Model

Nitric Oxide (NO)

Significant inhibition

Dose-dependent

suppression

LPS-stimulated
RAW264.7
macrophages, BV2
and primary microglia
cells

iINOS

Suppressed

expression

Dose-dependent

suppression

LPS-stimulated
RAW264.7
macrophages, BV2
and primary microglia

cells

COX-2

Suppressed

expression

Dose-dependent

suppression

LPS-stimulated
RAW264.7
macrophages, BV2
and primary microglia
cells

TNF-a

Obvious reduction

Significant inhibition

LPS-stimulated
RAW264.7
macrophages, BV2
and primary microglia

cells

IL-6

Obvious reduction

Significant inhibition

LPS-stimulated
RAW?264.7
macrophages, BV2
and primary microglia

cells

IL-1B

Obvious reduction

Significant inhibition

LPS-stimulated
RAW?264.7

macrophages

Modulation of Signaling Pathways
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The anti-inflammatory effects of Ampelopsin and myricetin are largely attributed to their ability
to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-kB Signaling Pathway:

Both compounds have been shown to inhibit the activation of the NF-kB pathway, a central
regulator of inflammatory gene expression. Ampelopsin suppresses LPS-induced activation of
the IKB/NF-kB pathway and has been shown to inhibit IkB kinase (IKK) phosphorylation, IkB
phosphorylation, and subsequent NF-kB nuclear translocation.[5][8] Myricetin also
demonstrates a potent inhibitory effect on NF-kB activation by suppressing the degradation of
IkBa and preventing the nuclear translocation of the p65 subunit of NF-kB.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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